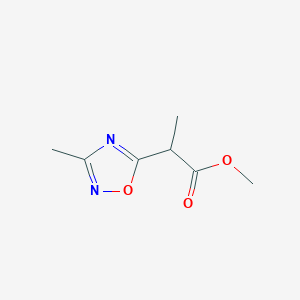
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, are likely to be applied in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides.
Materials Science: Oxadiazoles are used in the development of advanced materials, including fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. Compared to other oxadiazoles, this compound may exhibit distinct pharmacological properties and applications .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H10N2O3/c1-4(7(10)11-3)6-8-5(2)9-12-6/h4H,1-3H3 |
InChI Key |
LEEHBDRDTUDETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















